4-Formyl-6-hydroxypyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-6-hydroxypyridine-2-carboxylic acid is an organic compound with the molecular formula C7H5NO4 It is a derivative of pyridine, featuring a formyl group at the 4-position, a hydroxyl group at the 6-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-6-hydroxypyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the formylation of 6-hydroxypyridine-2-carboxylic acid using formylating agents such as formic acid or formamide under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formylation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Formyl-6-hydroxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride group.
Major Products:
Oxidation: 4-Carboxy-6-hydroxypyridine-2-carboxylic acid.
Reduction: 4-Hydroxymethyl-6-hydroxypyridine-2-carboxylic acid.
Substitution: 4-Chloro-6-hydroxypyridine-2-carboxylic acid.
Scientific Research Applications
4-Formyl-6-hydroxypyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Formyl-6-hydroxypyridine-2-carboxylic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
6-Hydroxypyridine-2-carboxylic acid: Lacks the formyl group at the 4-position.
4-Hydroxypyridine-2-carboxylic acid: Lacks the hydroxyl group at the 6-position.
2,6-Pyridinedicarboxylic acid: Lacks the formyl group and hydroxyl group.
Uniqueness: 4-Formyl-6-hydroxypyridine-2-carboxylic acid is unique due to the presence of both a formyl group and a hydroxyl group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C7H5NO4 |
---|---|
Molecular Weight |
167.12 g/mol |
IUPAC Name |
4-formyl-6-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5NO4/c9-3-4-1-5(7(11)12)8-6(10)2-4/h1-3H,(H,8,10)(H,11,12) |
InChI Key |
KNQCEBRQUUGCMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.